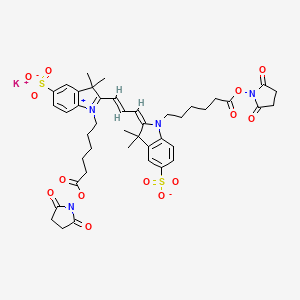![molecular formula C18H24NO6- B12364672 L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester](/img/structure/B12364672.png)
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-N-Me-Glu(Obzl)-OH: is a synthetic compound commonly used in peptide synthesis. It is a derivative of glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, the carboxyl group is esterified with benzyl (Obzl), and the side chain contains a methyl group. This compound is often used as an intermediate in the synthesis of peptides and other complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-Glu(Obzl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of glutamic acid is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification of the Carboxyl Group: The carboxyl group is esterified with benzyl alcohol (Obzl) using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Methylation of the Side Chain: The side chain of glutamic acid is methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods: Industrial production of Boc-N-Me-Glu(Obzl)-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale reactors and purification systems.
化学反应分析
Types of Reactions:
Oxidation: Boc-N-Me-Glu(Obzl)-OH can undergo oxidation reactions, particularly at the benzyl ester group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it back to the carboxylic acid form.
Substitution: The Boc protecting group can be removed under acidic conditions, and the benzyl ester can be cleaved using hydrogenation or strong acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection, and palladium on carbon (Pd/C) with hydrogen gas for benzyl ester cleavage.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Glutamic acid derivatives.
Substitution: Free amino acids or peptides.
科学研究应用
Chemistry: Boc-N-Me-Glu(Obzl)-OH is widely used in peptide synthesis as a protected amino acid derivative. It allows for the stepwise construction of peptides without interference from reactive side chains.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a building block for synthetic peptides used in various assays.
Medicine: In medicinal chemistry, Boc-N-Me-Glu(Obzl)-OH is used to synthesize peptide-based drugs and inhibitors. It is also employed in the development of diagnostic agents.
Industry: Industrially, this compound is used in the production of peptide-based materials and as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of Boc-N-Me-Glu(Obzl)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides.
相似化合物的比较
Boc-Glu(Obzl)-OH: Similar structure but without the methyl group on the side chain.
Boc-Asp(Obzl)-OH: Aspartic acid derivative with similar protecting groups.
Fmoc-Glu(Obzl)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc for amino group protection.
Uniqueness: Boc-N-Me-Glu(Obzl)-OH is unique due to the presence of the methyl group on the side chain, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the properties of the peptides synthesized from it.
属性
分子式 |
C18H24NO6- |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19(4)14(16(21)22)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/p-1/t14-/m0/s1 |
InChI 键 |
NEJPFSNBCOTZHN-AWEZNQCLSA-M |
手性 SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
规范 SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


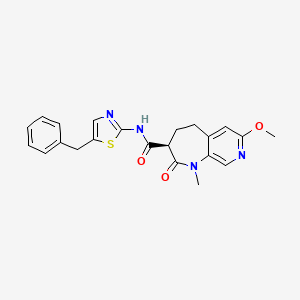
![(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate](/img/structure/B12364600.png)

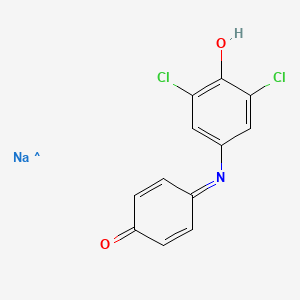


![(1S,3R,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(ethylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12364625.png)
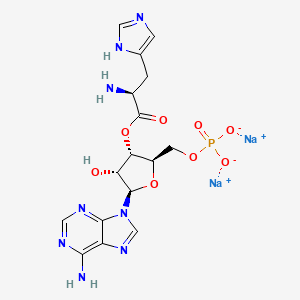
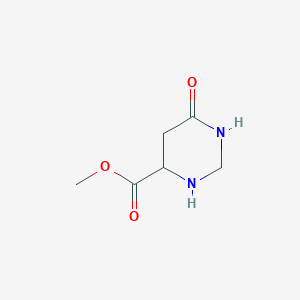
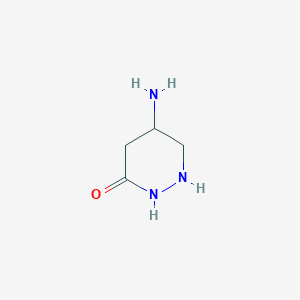
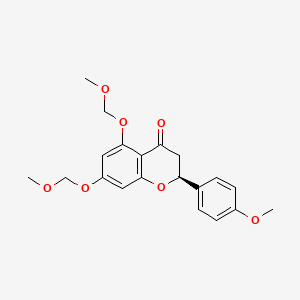
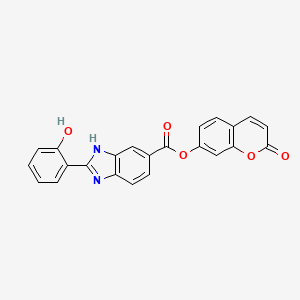
![[2-[6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]pyridin-2-yl]pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B12364662.png)
